molecular formula C20H19N3O3 B2402736 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1790199-66-4

2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2402736
CAS RN: 1790199-66-4
M. Wt: 349.39
InChI Key: DJFYEWPYMFRPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heparanase Inhibition

Heparanase is an enzyme implicated in cancer progression, inflammation, and tissue remodeling. Recent patents highlight the use of derivatives related to our compound as heparanase inhibitors. These inhibitors may play a crucial role in preventing cancer cell invasion and angiogenesis, making them valuable tools for cancer therapy.

p38 MAP Kinase Inhibition for Respiratory Diseases

Another patent suggests that derivatives of our compound act as p38 MAP kinase inhibitors. These inhibitors have potential applications in treating respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. By modulating inflammatory responses, they could alleviate symptoms and improve lung function.

properties

IUPAC Name

2-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18-14-6-2-3-7-15(14)19(25)23(18)13-10-22(11-13)20(26)17-9-12-5-1-4-8-16(12)21-17/h1-5,8-9,13-15,21H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFYEWPYMFRPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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